Biotin-4-Fluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

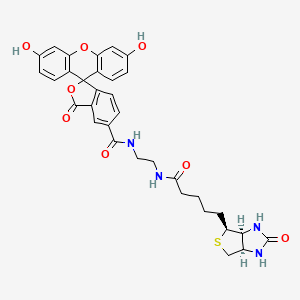

N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O8S/c38-18-6-9-22-25(14-18)44-26-15-19(39)7-10-23(26)33(22)21-8-5-17(13-20(21)31(42)45-33)30(41)35-12-11-34-28(40)4-2-1-3-27-29-24(16-46-27)36-32(43)37-29/h5-10,13-15,24,27,29,38-39H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H2,36,37,43)/t24-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDMEYLMNJVABB-KMDNEMHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Spectroscopic Signature of Biotin-4-Fluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-4-Fluorescein is a widely utilized bi-functional molecule that incorporates the high-affinity binding properties of biotin (B1667282) with the fluorescent characteristics of fluorescein (B123965). This conjugate serves as a powerful tool in a multitude of biological assays, including immunoassays, fluorescence microscopy, and flow cytometry, primarily for the detection and quantification of avidin (B1170675), streptavidin, and their conjugates. A thorough understanding of its spectral properties is paramount for the accurate design and interpretation of experiments employing this fluorescent probe. This technical guide provides an in-depth overview of the core spectral characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its key interaction.

Core Spectral and Physicochemical Properties

The intrinsic spectral behavior of this compound is dictated by the fluorescein moiety. Key quantitative parameters are summarized in the table below. It is important to note that these values can be influenced by the solvent environment, pH, and temperature.

| Property | Value | Notes |

| Maximum Excitation Wavelength (λex) | ~492 - 494 nm[1][2] | |

| Maximum Emission Wavelength (λem) | ~518 - 523 nm[1][2] | |

| Molar Extinction Coefficient (ε) | ≥70,000 M⁻¹cm⁻¹ at ~491-497 nm | In 0.05 M phosphate (B84403) buffer. Another source reports 68,000 M⁻¹cm⁻¹ at 495 nm.[1] |

| Molecular Weight | ~644.7 g/mol [1] | |

| Appearance | Orange powder[1] | |

| Solubility | Soluble in DMSO and buffers with pH > 7[2] |

Fluorescence Quenching upon Binding

A key characteristic of this compound is the significant quenching of its fluorescence upon binding to avidin or streptavidin.[1][3] This phenomenon forms the basis for many quantitative assays.

| Property | Value | Notes |

| Fluorescence Quenching | 84 - 88%[1][3] | Occurs upon binding to the biotin-binding sites of avidin or streptavidin. |

This quenching is attributed to a charge transfer mechanism from the fluorescein to outward-facing residues of the streptavidin or avidin molecule when brought into close proximity by the biotin-binding event.

Experimental Protocols

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the steps to measure the absorption spectrum and calculate the molar extinction coefficient of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Phosphate Buffer (pH 9.0)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and volumetric flasks

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 1 mM). Protect the solution from light.

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in 0.1 M phosphate buffer (pH 9.0). The final concentrations should result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum (e.g., 350 - 600 nm). Use the phosphate buffer as a blank to zero the instrument.

-

Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which should be around 494 nm.

-

Data Analysis:

-

Plot a graph of absorbance at λmax versus the concentration of this compound.

-

Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

-

Determination of Fluorescence Emission Spectrum and Relative Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and determine the relative quantum yield of this compound using a reference standard.

Materials:

-

This compound working solutions (prepared as in Protocol 1)

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Quantum Yield ≈ 0.95)

-

Fluorescence Spectrophotometer

-

Quartz fluorescence cuvettes (1 cm path length)

Methodology:

-

Standard and Sample Preparation: Prepare a series of dilutions of both the this compound and the fluorescein standard in 0.1 M NaOH. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the absorbance maximum of this compound (~494 nm).

-

Set the emission scan range to cover the expected fluorescence emission (e.g., 500 - 650 nm).

-

Use identical instrument settings (e.g., excitation and emission slit widths) for both the standard and the sample measurements.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

Measure the fluorescence emission spectra for all dilutions of the this compound and the fluorescein standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each sample and standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard.

-

The quantum yield (Φ) of the this compound can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'Slope' is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent (which is the same for both in this case).

-

Visualizing the this compound and Streptavidin Interaction

The interaction between this compound and streptavidin is a fundamental application of this molecule. The following diagram illustrates the binding process and the subsequent fluorescence quenching.

Experimental Workflow for Quantifying Biotin Binding Sites

The fluorescence quenching property of this compound allows for a straightforward assay to determine the number of available biotin-binding sites on a molecule like streptavidin.

References

Biotin-4-Fluorescein: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Biotin-4-Fluorescein, a widely used fluorescent probe. The document details its excitation and emission characteristics, experimental protocols for its use, and its application in quantifying biotin-binding sites, a critical aspect of many biological assays and drug development platforms.

Core Spectral and Physicochemical Properties

This compound is a derivative of the highly fluorescent molecule fluorescein, conjugated to biotin (B1667282). This bifunctional nature allows it to be used as a probe in systems involving the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. Its fluorescence is significantly quenched upon binding, a property that is exploited in various assay formats.

| Property | Value | Source |

| Excitation Maximum (λex) | ~492 - 494 nm | [1] |

| Emission Maximum (λem) | ~518 - 523 nm | [1] |

| Molecular Weight | ~644.7 g/mol | [1] |

| Appearance | Orange powder | |

| Solubility | Soluble in DMSO and buffers with pH > 7 | [1] |

| Storage | -20°C, desiccated and protected from light |

Experimental Protocols

Quantification of Biotin-Binding Sites using Fluorescence Quenching

This protocol describes a homogeneous fluorescence assay to determine the concentration of biotin-binding sites on proteins like avidin or streptavidin. The principle relies on the quenching of this compound's fluorescence upon binding.

Materials:

-

This compound

-

Streptavidin (or avidin) of unknown binding capacity

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer or fluorescence plate reader with appropriate filters/monochromators

-

Microplates or cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in DMSO. Store protected from light at -20°C.

-

Prepare a working solution of this compound (e.g., 10 µM) in PBS. The final concentration in the assay will be in the nanomolar range.

-

Prepare a solution of the streptavidin-containing sample in PBS.

-

-

Assay Setup:

-

In a microplate or cuvette, add a fixed amount of the streptavidin sample.

-

To this, titrate increasing concentrations of the this compound working solution.

-

Include a control sample with no streptavidin to measure the maximum fluorescence of free this compound.

-

-

Fluorescence Measurement:

-

Incubate the samples for a short period (e.g., 10-15 minutes) at room temperature to allow for binding to reach equilibrium.

-

Measure the fluorescence intensity using an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[2]

-

-

Data Analysis:

-

Subtract any background fluorescence from a buffer-only control.

-

Plot the fluorescence intensity as a function of the this compound concentration.

-

The fluorescence will be low at concentrations where most of the this compound is bound and quenched.

-

A sharp increase in fluorescence will be observed at the point where all biotin-binding sites on the streptavidin are saturated, and free, highly fluorescent this compound begins to accumulate.

-

The concentration of this compound at this inflection point corresponds to the concentration of available biotin-binding sites in the sample.[3][4]

-

General Protocol for Determining Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the full excitation and emission spectra of a fluorescent molecule like this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., PBS, pH > 7)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation maximum).

-

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer's excitation monochromator to the known excitation maximum of this compound (~494 nm).

-

Scan a range of emission wavelengths, starting from just above the excitation wavelength to a longer wavelength (e.g., 500 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer's emission monochromator to the determined emission maximum of this compound (~521 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

Visualizations

Experimental Workflow for Biotin-Binding Site Quantification

Caption: A flowchart illustrating the key steps in quantifying biotin-binding sites.

Signaling Pathway of this compound and Streptavidin Interaction

Caption: The binding of this compound to streptavidin leads to fluorescence quenching.

References

Unraveling the Tenacious Bond: A Technical Guide to the Biotin-4-Fluorescein Interaction with Avidin and Streptavidin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Biotin-4-Fluorescein's binding to avidin (B1170675) and streptavidin, two proteins renowned for their extraordinarily high affinity for biotin (B1667282) and its derivatives. Understanding the nuances of this interaction is paramount for its widespread application in diagnostics, biotechnology, and drug delivery. This document provides a comprehensive overview of the binding mechanism, quantitative binding data, and detailed experimental protocols to facilitate the design and execution of robust assays.

The Core Binding Mechanism: A Symphony of Non-Covalent Interactions

The binding of biotin and its derivatives, such as this compound, to avidin and streptavidin is one of the strongest non-covalent interactions known in nature, characterized by an exceptionally low dissociation constant (Kd). Both avidin, a glycoprotein (B1211001) from egg white, and streptavidin, a protein from the bacterium Streptomyces avidinii, are tetrameric proteins, with each monomer possessing a single biotin-binding site.[1] This tetrameric structure allows for the binding of up to four biotinylated molecules.

The remarkable affinity is a result of a combination of factors:

-

Shape Complementarity: The biotin-binding pocket in both proteins is a deep, hydrophobic pocket that perfectly accommodates the bicyclic ring structure of biotin.

-

Extensive Hydrogen Bonding: A network of hydrogen bonds forms between the ureido group of biotin and key amino acid residues within the binding pocket.

-

Hydrophobic and van der Waals Interactions: The aliphatic side chain of biotin engages in numerous hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket, further stabilizing the complex.

Upon binding of this compound, a significant quenching of the fluorescein (B123965) fluorescence is observed, typically in the range of 84-88%.[2] This phenomenon is attributed to a combination of static and dynamic quenching mechanisms, including photoinduced electron transfer and energy transfer between the fluorescein moiety and amino acid residues in the binding pocket. This profound fluorescence quenching is a key feature exploited in various experimental assays.

Quantitative Binding Parameters

The interaction between this compound and avidin/streptavidin can be quantified by its association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). The following table summarizes the available kinetic and affinity data for these interactions.

| Parameter | Avidin | Streptavidin | Reference |

| Association Rate (k_on) (M⁻¹s⁻¹) | (2.5 ± 0.2) x 10⁷ | (5.2 ± 0.3) x 10⁷ | [3] |

| Dissociation Rate (k_off) (s⁻¹) | Not explicitly found for B4F | ~1 x 10⁻³ | [4] |

| Dissociation Constant (K_d) (M) | ~10⁻¹⁵ (for biotin) | ~10⁻¹⁴ (for biotin) | [1] |

Note: Specific K_d and k_off values for the this compound interaction with avidin were not explicitly found in the searched literature. The provided K_d values are for the general biotin-avidin/streptavidin interaction and serve as a close approximation.

Visualizing the Interaction and Experimental Workflow

To better understand the binding process and the experimental approaches used to study it, the following diagrams are provided in the DOT language for Graphviz.

Caption: Binding of this compound to Avidin/Streptavidin.

Caption: Workflow for a Fluorescence Quenching Titration Assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound interaction with avidin and streptavidin.

Fluorescence Quenching Titration Assay for Determining Binding Site Concentration

This method is used to determine the concentration of active biotin-binding sites in a sample of avidin or streptavidin.

Materials:

-

This compound (stock solution in DMSO, concentration determined by absorbance at 494 nm using an extinction coefficient of ~83,000 M⁻¹cm⁻¹)

-

Avidin or Streptavidin solution of unknown concentration

-

Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Fluorometer with excitation at ~494 nm and emission detection at ~520 nm

-

Stirred cuvette or microplate reader

Protocol:

-

Prepare a working solution of this compound: Dilute the stock solution in the assay buffer to a final concentration of approximately 8 nM.[5]

-

Set up the fluorometer: Set the excitation wavelength to 494 nm and the emission wavelength to 520 nm.

-

Initial Fluorescence Measurement: Add a known volume of the this compound working solution to the cuvette or microplate well and record the initial fluorescence intensity (F₀).

-

Titration: Add small, precise aliquots of the avidin or streptavidin solution to the this compound solution. After each addition, allow the system to equilibrate (typically a few minutes) and record the fluorescence intensity (F).[6]

-

Continue Titration: Continue adding the protein solution until the fluorescence signal no longer decreases and plateaus, indicating saturation of the this compound.

-

Data Analysis:

-

Plot the fluorescence intensity (F/F₀) as a function of the volume of avidin/streptavidin solution added.

-

The plot will show an initial linear or near-linear decrease in fluorescence followed by a plateau.

-

Determine the equivalence point, which is the volume of titrant at the intersection of the initial slope and the plateau.

-

Knowing the concentration of the this compound and the volume at the equivalence point, the concentration of active biotin-binding sites in the protein solution can be calculated using the stoichiometry of binding (4 binding sites per tetramer).[6]

-

Stopped-Flow Kinetics for Measuring Association Rate (k_on)

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events, such as the association of this compound with avidin or streptavidin.

Materials:

-

This compound solution in assay buffer

-

Avidin or Streptavidin solution in the same assay buffer

-

Stopped-flow instrument coupled to a fluorescence detector

Protocol:

-

Prepare Reactant Solutions: Prepare a solution of this compound and a solution of avidin or streptavidin in the same assay buffer. The concentration of the protein should be in excess of the this compound concentration to ensure pseudo-first-order kinetics.[3]

-

Instrument Setup: Set up the stopped-flow instrument with the appropriate syringes for the reactants. Set the fluorescence detector to monitor the quenching of this compound fluorescence over time (excitation ~494 nm, emission ~520 nm).

-

Rapid Mixing: The instrument rapidly mixes the two solutions, and the change in fluorescence is recorded as a function of time.

-

Data Acquisition: Collect the fluorescence decay curve over a time course that captures the entire binding event.

-

Data Analysis:

-

The observed rate constant (k_obs) is obtained by fitting the fluorescence decay curve to a single exponential decay function.

-

To determine the association rate constant (k_on), perform the experiment at several different concentrations of the excess binding partner (avidin or streptavidin).

-

Plot the observed rate constants (k_obs) against the concentration of the excess protein.

-

The slope of this linear plot will be the association rate constant (k_on).[3]

-

Fluorescence Polarization Assay for Binding Affinity (K_d) Determination

Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. This technique is well-suited for determining the binding affinity (K_d) of the this compound interaction.

Materials:

-

This compound (tracer) solution in assay buffer

-

Avidin or Streptavidin solution in the same assay buffer

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Determine Optimal Tracer Concentration: First, determine the lowest concentration of this compound that gives a stable and reproducible fluorescence polarization signal. This is typically in the low nanomolar range.

-

Prepare Serial Dilutions of Protein: Prepare a series of dilutions of the avidin or streptavidin solution in the assay buffer.

-

Assay Setup: In a microplate, add a fixed concentration of the this compound tracer to each well. Then, add the different concentrations of the protein to the wells. Include control wells with only the tracer and buffer.

-

Incubation: Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well.

-

Data Analysis:

-

Plot the change in fluorescence polarization (ΔmP) as a function of the protein concentration.

-

The data should fit a sigmoidal binding curve.

-

Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the equilibrium dissociation constant (K_d).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

-

This compound solution in a suitable buffer (e.g., PBS)

-

Avidin or Streptavidin solution in the same buffer

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation: Prepare a solution of this compound to be placed in the ITC syringe and a solution of avidin or streptavidin for the sample cell. The concentrations should be chosen based on the expected K_d to ensure a "c-window" (c = [macromolecule] * n / K_d) that allows for accurate determination of the binding parameters. For high-affinity interactions, the concentration of the protein in the cell is typically in the low micromolar range.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell. The heat change associated with each injection is measured.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated from these values.

-

This comprehensive guide provides the foundational knowledge and practical protocols for researchers to effectively study and utilize the powerful interaction between this compound and avidin or streptavidin. The provided data and methodologies will aid in the development of sensitive and reliable assays for a wide range of scientific applications.

References

- 1. A fluorescence polarization assay to quantify biotin and biotin-binding proteins in whole plant extracts using Alexa-Fluor 594 biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound *CAS 1032732-74-3* | AAT Bioquest [aatbio.com]

- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edinst.com [edinst.com]

- 5. Rapid estimation of avidin and streptavidin by fluorescence quenching or fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Significance of the Spacer Arm in Biotin-4-Fluorescein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Biotin-4-Fluorescein, with a particular focus on the critical role of its spacer arm in biochemical applications. This compound is a widely used conjugate of biotin (B1667282) and fluorescein (B123965), indispensable for the detection and quantification of biotin-binding proteins such as avidin (B1170675) and streptavidin. Its unique properties, largely influenced by its spacer arm, make it a superior tool in various assays, including immunoassays, fluorescence microscopy, and drug delivery development.

The Role of the Spacer Arm: A Structural and Functional Analysis

This compound is distinguished by its short, 4-atom spacer arm, which consists of an ethylenediamine (B42938) linker. This structural feature is pivotal to its enhanced performance compared to other biotin-fluorescein conjugates that possess longer spacer arms.

The primary function of the spacer arm is to bridge the biotin and fluorescein molecules, allowing each to function with minimal steric hindrance. However, the length of this spacer is a critical determinant of the conjugate's binding kinetics and fluorescence properties upon interaction with avidin or streptavidin.

Longer spacer arms, while intended to reduce steric hindrance, can lead to anti-cooperative binding, where the binding of one conjugate molecule to a subunit of the tetrameric avidin or streptavidin protein impedes the binding of subsequent molecules. This can result in slower association rates and complex binding kinetics.

In contrast, the short 4-atom spacer of this compound facilitates exceptionally fast and tight binding to avidin and streptavidin.[1] This is attributed to the avoidance of the mutual steric hindrance that can occur with longer linkers, leading to more straightforward, non-cooperative binding.[2]

Quantitative Data Summary

The favorable characteristics of this compound's short spacer arm are reflected in its binding kinetics and fluorescence properties. The following tables summarize key quantitative data for this compound and provide a comparison with a conventional long-chain biotin-fluorescein conjugate.

Table 1: Physicochemical and Spectroscopic Properties

| Property | This compound | Conventional Fluorescein Biotin |

| Molecular Formula | C₃₃H₃₂N₄O₈S | C₄₂H₅₀N₆O₈S₂ |

| Molecular Weight | 644.7 g/mol | 831.0 g/mol |

| Spacer Arm | Ethylenediamine (4 atoms) | 5-((N-(5-(N-(6-(Biotinoyl)amino)hexanoyl)amino)pentyl)thioureidyl) |

| Excitation Wavelength (λex) | 494 nm[3] | 494 nm[4] |

| Emission Wavelength (λem) | 523 nm[3] | 518 nm[4] |

Table 2: Binding Kinetics and Fluorescence Quenching

| Parameter | This compound with Streptavidin |

| Association Rate Constant (k_on_) | 2.0 x 10⁷ M⁻¹s⁻¹[2] |

| Dissociation Rate Constant (k_off_) | 6.8 x 10⁻⁵ s⁻¹[5] |

| Dissociation Constant (K_d_) | ~3.4 x 10⁻¹² M (calculated) |

| Fluorescence Quenching upon Binding | 84-88%[2] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Determination of Biotin Binding Sites using Fluorescence Quenching

This protocol describes a method to quantify the number of available biotin-binding sites on streptavidin or avidin using the fluorescence quenching of this compound upon binding.[6]

Materials:

-

This compound (stock solution in DMSO)

-

Streptavidin or Avidin solution of unknown binding capacity

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a standard curve of this compound:

-

Serially dilute the this compound stock solution in PBS to prepare a series of standards with known concentrations (e.g., 0-100 nM).

-

Add each standard to the microplate in triplicate.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 494 nm/523 nm).

-

Plot fluorescence intensity versus this compound concentration to generate a standard curve.

-

-

Titration of Streptavidin/Avidin:

-

Prepare a series of dilutions of the streptavidin/avidin solution in PBS.

-

Add a fixed, known concentration of this compound to each dilution. This concentration should be in the linear range of the standard curve.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity of each well.

-

-

Data Analysis:

-

As the concentration of streptavidin/avidin increases, the fluorescence of this compound will decrease due to quenching.

-

Plot the fluorescence intensity against the concentration of streptavidin/avidin.

-

The point at which the fluorescence reaches a plateau indicates the saturation of the this compound with the biotin-binding protein.

-

The concentration of functional biotin-binding sites can be calculated from the stoichiometry of the interaction at the saturation point.

-

Protocol 2: Competitive Binding Assay for Biotin

This protocol outlines a competitive assay to determine the concentration of free biotin or biotinylated molecules in a sample.

Materials:

-

This compound

-

Avidin

-

Sample containing an unknown concentration of biotin

-

Biotin standards of known concentrations

-

PBS, pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare reagents:

-

Prepare a fixed concentration of avidin in PBS. The optimal concentration should be determined empirically but should be sufficient to quench a significant portion of the this compound fluorescence.

-

Prepare a fixed concentration of this compound in PBS.

-

-

Set up the assay:

-

Add the avidin solution to all wells of the microplate (except for controls for background fluorescence).

-

Add the biotin standards and unknown samples to their respective wells.

-

Incubate for 30 minutes at room temperature to allow the biotin in the standards/samples to bind to the avidin.

-

Add the this compound solution to all wells.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity.

-

The free biotin in the standards and samples will compete with this compound for binding to avidin. Therefore, a higher concentration of free biotin will result in less quenching and a higher fluorescence signal.

-

Create a standard curve by plotting the fluorescence intensity versus the concentration of the biotin standards.

-

Determine the concentration of biotin in the unknown samples by interpolating their fluorescence values on the standard curve.

-

Mandatory Visualizations

Logical Workflow for Competitive Binding Assay

Caption: Workflow for a competitive binding assay using this compound.

Experimental Workflow for Cell Surface Protein Labeling and Pulldown

References

- 1. This compound Based Fluorescence Quenching Assay for Determination of Biotin Binding Capacity of Streptavidin Conjugated Quantum Dots | Semantic Scholar [semanticscholar.org]

- 2. howarthgroup.org [howarthgroup.org]

- 3. biotium.com [biotium.com]

- 4. A streptavidin variant with slower biotin dissociation and increased mechanostability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Based Fluorescence Quenching Assay for Determination of Biotin Binding Capacity of Streptavidin Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Nuances: A Technical Guide to the Solubility and Stability of Biotin-4-Fluorescein in Different Buffers

For Immediate Release

A deep dive into the solubility and stability of Biotin-4-Fluorescein, a critical reagent for researchers, scientists, and drug development professionals, reveals key considerations for its optimal use in various biochemical applications. This technical guide provides a comprehensive overview of its behavior in common biological buffers, detailing experimental protocols and critical factors influencing its performance.

This compound is a widely utilized bioconjugate that marries the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the fluorescent properties of fluorescein (B123965). This makes it an invaluable tool for the detection and quantification of biotin-binding sites. However, its efficacy is intrinsically linked to its solubility and stability in the aqueous environments of biological assays.

Solubility Profile of this compound

The solubility of this compound is significantly influenced by the pH of the buffer system. While stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO)[1], its solubility in aqueous buffers is paramount for experimental success.

Generally, this compound is soluble in aqueous buffers with a pH greater than 7[2]. This is largely attributed to the fluorescein moiety, which contains a carboxylic acid group. At neutral to alkaline pH, this group is deprotonated, rendering the molecule more water-soluble. Conversely, in acidic conditions, the protonated form is less soluble.

While specific quantitative solubility data for this compound in various buffers is not extensively published, data for its parent molecule, fluorescein, provides valuable insights.

| Buffer System | pH | Reported Solubility of Fluorescein |

| Phosphate Buffered Saline (PBS) | 2.0 | Low |

| Phosphate Buffered Saline (PBS) | 7.4 | Much higher than at pH 2.0 |

| Phosphate Buffered Saline (PBS) | 8.0 | Much higher than at pH 2.0 |

| Tris-HCl | 9.0 | Soluble (qualitative) |

Note: The data for fluorescein is presented as a proxy for this compound due to the lack of specific quantitative data for the conjugate. The biotin and linker components may slightly alter the absolute solubility values, but the general trend with pH is expected to be similar.

Stability of this compound: A Multifactorial Perspective

The stability of this compound is a critical parameter that can be affected by pH, temperature, and light exposure. Degradation of the molecule can lead to a loss of fluorescence or altered binding affinity, resulting in inaccurate experimental data.

pH-Dependent Stability

The fluorescence quantum yield of the fluorescein component is highly pH-dependent. The fluorescence intensity is maximal in alkaline conditions (pH > 8) and decreases significantly in acidic environments[3]. This is due to the different ionic forms of fluorescein that exist at various pH values.

Photostability

Fluorescein and its derivatives are known to be susceptible to photodegradation, or photobleaching, upon exposure to light. This process involves the irreversible destruction of the fluorophore, leading to a loss of fluorescence. Furthermore, studies have shown that the biotin moiety in this compound can undergo photosensitized oxidation, which can potentially impact its binding to avidin and streptavidin[4][5]. Therefore, it is crucial to protect solutions of this compound from light, especially during prolonged experiments or storage.

| Condition | Effect on Fluorescein Stability |

| Bright Sunlight | Rapid degradation |

| pH 5.2 (in sunlight) | Less photodegradation than at pH 11.2 |

Thermal Stability

Elevated temperatures can also contribute to the degradation of fluorescein. The rate of thermal decomposition is influenced by the initial concentration of the compound and the temperature[6]. For long-term storage, it is recommended to keep this compound solutions at -20°C and desiccated[1].

Experimental Protocols

I. Protocol for Determining Kinetic Solubility of this compound

This protocol is adapted from general methods for assessing the kinetic solubility of compounds.

Objective: To determine the kinetic solubility of this compound in a specific buffer.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Test Buffers (e.g., PBS, Tris-HCl, HEPES at various pH values)

-

96-well microplates (clear bottom for absorbance, black for fluorescence)

-

Plate reader with absorbance and fluorescence capabilities

-

Nephelometer (optional)

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with the desired aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is low and consistent across all wells (e.g., <1%).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.

-

UV/Vis Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the maximum wavelength of this compound (~494 nm). The concentration of the soluble compound can be determined using a standard curve.

-

Fluorescence: Similarly, measure the fluorescence of the supernatant (Excitation: ~494 nm, Emission: ~523 nm).

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Caption: Workflow for determining the kinetic solubility of this compound.

II. Protocol for Assessing the Stability of this compound

This protocol outlines a method to evaluate the stability of this compound under different conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To assess the degradation of this compound over time in different buffers and under various light and temperature conditions.

Materials:

-

This compound

-

Test Buffers (e.g., PBS, Tris-HCl, HEPES at different pH values)

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

-

Temperature-controlled incubator

-

Light source with controlled intensity (for photostability studies)

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different test buffers.

-

Incubation:

-

pH Stability: Store aliquots of the solutions at a constant temperature (e.g., 25°C) and protect from light.

-

Thermal Stability: Store aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.

-

Photostability: Expose aliquots to a controlled light source for defined periods. Keep control samples in the dark.

-

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and immediately analyze by HPLC or freeze for later analysis.

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Use a gradient elution method with a mobile phase consisting of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

-

Monitor the elution profile using a UV detector at ~494 nm or a fluorescence detector (Excitation: ~494 nm, Emission: ~523 nm).

-

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point (t=0). Degradation kinetics can be determined by plotting the percentage remaining against time.

Caption: HPLC-based workflow for assessing the stability of this compound.

Logical Relationships in this compound Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates the logical relationships between environmental conditions and the degradation pathways of the molecule.

Caption: Interplay of factors affecting this compound stability.

Conclusion

The optimal performance of this compound in research and drug development hinges on a clear understanding of its solubility and stability. This guide underscores the importance of maintaining a pH above 7 for enhanced solubility and the critical need to protect the compound from light and elevated temperatures to prevent degradation. By following the outlined experimental protocols, researchers can effectively characterize the behavior of this compound in their specific buffer systems, ensuring the reliability and accuracy of their experimental outcomes.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. biotium.com [biotium.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The photostability of the commonly used this compound probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. nathan.instras.com [nathan.instras.com]

Biotin-4-Fluorescein: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Biotin-4-Fluorescein (B4F), a widely used fluorescent probe in biological research and diagnostics. This document details its quantum yield and molar extinction coefficient, provides comprehensive experimental protocols for their determination, and illustrates key applications and workflows.

Core Photophysical Data

The efficiency of a fluorophore is defined by its molar extinction coefficient and quantum yield. These parameters are crucial for quantitative fluorescence-based assays.

| Parameter | Value | Conditions |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | Not specified |

| 68,000 M⁻¹cm⁻¹ | pH 9.0 buffer[1] | |

| Quantum Yield (Φ) | 0.79[2] | Not specified |

| Excitation Maximum (λex) | ~494-498 nm[2][3] | pH > 7 buffer |

| Emission Maximum (λem) | ~517-523 nm[2][3] | pH > 7 buffer |

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is fundamental to the reliable application of this compound in quantitative assays.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Preparation of Working Solutions:

-

Prepare a buffer solution with a pH of 9.0 (e.g., 100 mM NaCl, 50 mM H₃BO₃, adjusted with NaOH).[1]

-

Create a series of dilutions of the this compound stock solution in the pH 9.0 buffer.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (~494 nm) in a cuvette with a 1 cm path length.[1]

-

Use the buffer solution as a blank.

-

-

Calculation:

-

Plot absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data according to the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the comparative method, where the fluorescence of the sample is compared to that of a standard with a known quantum yield.

Protocol:

-

Selection of a Standard: Choose a quantum yield standard with absorption and emission spectra that overlap with this compound (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).

-

Preparation of Solutions:

-

Prepare a series of solutions of both the this compound and the standard in the same solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorbance and Fluorescence Measurement:

-

For each solution, measure the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using a fluorometer, ensuring identical instrument settings for the sample and standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Application: Avidin (B1170675)/Streptavidin Binding Assay

A primary application of this compound is in the quantification of biotin-binding sites on proteins like avidin and streptavidin. This assay leverages the significant quenching of fluorescein's fluorescence upon binding.[2][4] The specific binding is accompanied by an 84-88% quenching of the ligand's fluorescence.[2][4]

Principle:

Free this compound in solution exhibits strong fluorescence. When it binds to the biotin-binding pocket of avidin or streptavidin, its fluorescence is quenched. By titrating a solution of avidin or streptavidin with this compound, the number of available binding sites can be determined.

References

The Influence of pH on Biotin-4-Fluorescein Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-4-Fluorescein is a widely utilized fluorescent probe in various biological assays, combining the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the sensitive detection capabilities of fluorescein (B123965). A critical, yet often overlooked, parameter governing the utility of this molecule is the pH of the experimental medium. The fluorescence of the fluorescein moiety is intrinsically linked to the hydrogen ion concentration, exhibiting significant changes in intensity that can profoundly impact experimental results. This technical guide provides an in-depth analysis of the pH-dependent fluorescence of this compound, offering quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in optimizing their assays and ensuring data accuracy.

The core of this compound's pH sensitivity lies in the structural transformations of the fluorescein molecule. Fluorescein exists in several ionic forms depending on the pH, including cationic, neutral, monoanionic, and dianionic species. The equilibrium between these forms dictates the molecule's absorption and emission properties.[1][2] In strongly acidic solutions, the cationic form is predominant. As the pH increases, fluorescein transitions through its neutral form (pH 2-4), to the monoanionic form (pH 4.3-6.4), and finally to the dianionic form at pH values above 6.4.[2] The dianionic form is the most fluorescent species, exhibiting strong light absorption and a high fluorescence quantum yield.[3][4] Consequently, the fluorescence of this compound is significantly quenched in acidic environments (pH ≤ 6) and is optimal in neutral to alkaline conditions.[5]

Quantitative Analysis of pH Effects

The fluorescence of this compound is directly correlated with the concentration of its highly fluorescent dianionic form. The following tables summarize the key photophysical properties of the different ionic species of the fluorescein moiety at various pH levels.

Table 1: pH-Dependent Ionic Forms and pKa Values of Fluorescein

| Ionic Species | Predominant pH Range | pKa |

| Cation | < 2.1 | ~2.1 |

| Neutral | 2.1 - 4.3 | ~4.3 |

| Monoanion | 4.3 - 6.4 | ~6.4 |

| Dianion | > 6.4 |

Data compiled from multiple sources.[1]

Table 2: Photophysical Properties of Fluorescein Ionic Species

| Ionic Species | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Relative Fluorescence |

| Cation | ~435 nm | Low | Non-fluorescent |

| Neutral | ~435 nm | ~11,000 | Very Low |

| Monoanion | ~453 nm and ~472 nm | ~29,000 | Low |

| Dianion | ~490 nm | ~76,900 | High |

Data compiled from multiple sources.[1][3]

Table 3: Fluorescence Quantum Yield of Fluorescein at Various pH Values

| pH | Fluorescence Quantum Yield (Φf) |

| < 4 | ~0.20 - 0.25 (as neutral species) |

| 4-6 | ~0.25 - 0.35 (as monoanion) |

| > 8 | ~0.93 (as dianion) |

Data represents the fluorescein moiety and is indicative of this compound's behavior.[6] It is important to note that while the biotinyl group is not expected to significantly alter the fundamental pH-dependent fluorescence of the fluorescein core, minor variations may exist.

Mechanistic Insights into pH-Dependent Fluorescence

The dramatic change in this compound's fluorescence with pH is a direct consequence of the protonation and deprotonation of the hydroxyl and carboxylic acid groups on the fluorescein molecule. This process governs the equilibrium between the different ionic species, each with distinct electronic configurations and photophysical properties.

At low pH, the hydroxyl groups are protonated, leading to the formation of the neutral or cationic species. These forms have a lactone structure which results in a less conjugated system, leading to absorption in the UV region and very weak to no fluorescence in the visible spectrum.[] As the pH increases, the carboxylic acid and then the phenolic hydroxyl group deprotonate. The deprotonation of the phenolic hydroxyl group above a pH of ~6.4 is the critical step, leading to the formation of the dianionic, quinonoid form.[8] This form possesses a highly conjugated π-electron system, which is responsible for the strong absorption of blue light (around 490 nm) and the intense green fluorescence emission (around 515-520 nm).[3][4][] The quenching of fluorescence at acidic pH is therefore a result of the shift in equilibrium towards the non-fluorescent or weakly fluorescent protonated species.

Caption: Equilibrium of fluorescein ionic forms with changing pH.

Experimental Protocols

To accurately determine the pH profile of this compound fluorescence, the following experimental protocol is recommended.

Objective: To measure the fluorescence intensity of this compound across a range of pH values.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

A series of buffers covering a pH range from 3 to 10 (e.g., 0.1 M citrate (B86180) buffer for pH 3-6, 0.1 M phosphate (B84403) buffer for pH 6-8, and 0.1 M glycine-NaOH buffer for pH 9-10).[5]

-

pH meter

-

Spectrofluorometer

-

96-well black microplates (for plate reader-based measurements) or quartz cuvettes

-

Precision pipettes

Procedure:

-

Buffer Preparation: Prepare a series of buffers with precise pH values. Verify the pH of each buffer using a calibrated pH meter.

-

Working Solution Preparation: Prepare a dilute working solution of this compound in each of the prepared buffers. A final concentration in the nanomolar to low micromolar range is typically suitable. Ensure the final concentration of the solvent (e.g., DMSO) from the stock solution is minimal (<1%) to avoid solvent effects.

-

Incubation: Allow the this compound working solutions to equilibrate in their respective buffers for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the dianionic form (typically ~490-494 nm).

-

Set the emission wavelength to the emission maximum (typically ~515-523 nm).

-

Measure the fluorescence intensity of each sample. Include a buffer blank for each pH value to subtract any background fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence from each measurement.

-

Plot the corrected fluorescence intensity as a function of pH.

-

Normalize the data by setting the highest fluorescence intensity (typically at the highest pH) to 100%.

-

Caption: Workflow for determining the pH-fluorescence profile.

Conclusion and Recommendations

The fluorescence of this compound is highly dependent on the pH of the surrounding medium. Optimal fluorescence is observed in neutral to alkaline conditions (pH > 7), where the highly fluorescent dianionic form of the fluorescein moiety predominates. Conversely, in acidic environments (pH < 6), the fluorescence is significantly quenched due to the prevalence of the non-fluorescent protonated species.

For researchers and drug development professionals utilizing this compound, it is imperative to:

-

Maintain a consistent and optimal pH: For assays requiring maximal fluorescence signal, a buffer system that maintains a pH between 7.4 and 9.0 is recommended.

-

Consider pH changes in cellular compartments: When using this compound for intracellular studies, be mindful that the pH of different organelles (e.g., acidic endosomes and lysosomes) will drastically affect the fluorescence signal.

-

Calibrate for pH in quantitative assays: In applications where pH may vary, it is crucial to establish a pH-fluorescence calibration curve to accurately interpret the results.

-

Validate assay conditions: Always validate the performance of this compound under the specific pH conditions of your experimental setup to ensure reliable and reproducible data.

By understanding and controlling the influence of pH, the full potential of this compound as a sensitive and reliable fluorescent probe can be realized.

References

- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photostability and Photobleaching of Biotin-4-Fluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and photobleaching characteristics of Biotin-4-Fluorescein (B4F), a widely used fluorescent probe in biological research and drug development. Understanding the photochemical behavior of B4F is critical for the accurate interpretation of fluorescence-based assays and for designing robust experimental protocols.

Introduction to this compound

This compound is a conjugate of biotin (B1667282) and fluorescein (B123965), combining the high-affinity binding of biotin to avidin (B1170675) and streptavidin with the fluorescent properties of fluorescein. This makes it an invaluable tool for detecting and quantifying biotin-binding sites in various assays.[1][2] The excitation and emission maxima of this compound are approximately 494 nm and 523 nm, respectively.[3] However, like many organic fluorophores, B4F is susceptible to photobleaching, a process that leads to the irreversible loss of fluorescence upon exposure to light. Furthermore, the fluorescein moiety can act as a photosensitizer, leading to the oxidation of the attached biotin molecule, which can compromise its binding affinity.[2]

Quantitative Data on Photostability

| Parameter | Value (for Fluorescein) | Conditions | Reference |

| Photobleaching Quantum Yield (Φ_b_) | ~10⁻⁵ - 10⁻⁷ | Dependent on oxygen concentration, excitation intensity, and local environment. | [4] |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | ~0.02 - 0.5 | Dependent on solvent and pH. In DMSO, a value has been calculated relative to Rose Bengal. | [5][6] |

| Photobleaching Half-life (t_1/2_) | Varies significantly (seconds to minutes) | Dependent on illumination intensity, fluorophore concentration, and sample environment. | [7] |

Note: The photobleaching kinetics of fluorescein are often not a single-exponential process, which can be attributed to different photochemical reaction pathways, including oxygen-dependent and oxygen-independent mechanisms.[8]

Mechanisms of Photobleaching and Photosensitized Oxidation

The photobleaching of this compound involves two primary processes: the degradation of the fluorescein fluorophore and the photosensitized oxidation of the biotin moiety.

Photobleaching of the Fluorescein Moiety

The photobleaching of fluorescein is a complex process that is initiated by the absorption of a photon, leading to an excited singlet state (S₁). From the S₁ state, the molecule can either return to the ground state (S₀) by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived triplet state (T₁).[9] It is from this triplet state that most photobleaching reactions occur. The primary pathways include:

-

Reaction with Molecular Oxygen: The excited triplet state of fluorescein can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[10] Singlet oxygen can then react with and destroy the fluorescein molecule.

-

Reaction with Other Molecules: The triplet-state fluorescein can also react directly with other molecules in its vicinity, leading to irreversible chemical modifications and loss of fluorescence.

-

Self-quenching/Dimerization: At high concentrations, excited fluorescein molecules can interact with each other, leading to the formation of non-fluorescent dimers or aggregates.[11]

Caption: General photobleaching pathway of this compound.

Photosensitized Oxidation of the Biotin Moiety

A significant concern with this compound is the photosensitized oxidation of the biotin molecule itself. The fluorescein, upon excitation, can generate singlet oxygen which can then oxidize the sulfur atom in the biotin ring to form biotin sulfoxide.[2][12] This oxidation can reduce the binding affinity of biotin to avidin and streptavidin, potentially leading to inaccurate quantification in binding assays.

References

- 1. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]

- 2. The photostability of the commonly used this compound probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Photobleaching [evidentscientific.com]

- 11. Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-Based Kinetic Analysis of the Interaction between Avidin and Singlet Oxygen Damaged Lambda Phage DNA — Journal of Young Investigators [jyi.org]

The Versatility of Biotin-4-Fluorescein: A Technical Guide for Advanced Research

For Immediate Release

In the intricate landscape of molecular biology and drug development, the ability to accurately label, track, and quantify biomolecules is paramount. Biotin-4-Fluorescein (B4F), a bifunctional molecule combining the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the fluorescent properties of fluorescein, has emerged as an indispensable tool for researchers. This technical guide explores the core advantages of utilizing this compound in a variety of research applications, providing a comprehensive overview for scientists and drug development professionals.

Core Advantages of this compound

This compound offers a unique combination of features that make it a superior choice for a multitude of experimental designs. Its utility spans across bioconjugation, fluorescence microscopy, and diagnostics, offering high sensitivity and specificity.

A primary advantage of B4F lies in its application for the quantitation of biotin-binding sites .[1][2][3] A significant and measurable quenching of its fluorescence occurs upon binding to avidin or streptavidin.[1][2][3][4][5][6] This phenomenon, with a quenching efficiency of 84-88%, allows for the precise determination of the concentration of avidin, streptavidin, or available biotin-binding sites in a sample.[1][6] This makes it an invaluable reagent for quality control and characterization of biotinylated molecules and their conjugates.

Furthermore, this compound is reported to be a superior fluorescent biotin derivative for the accurate measurement of avidin and streptavidin in crude biological samples .[7] Its small size and the specific length of its spacer are credited with enabling better binding and stronger fluorescence compared to other biotin-fluorescein conjugates.[1] This minimizes steric hindrance and avoids the anti-cooperative binding often observed with larger biotin derivatives.[1]

The versatility of B4F extends to a wide array of applications including:

-

Bioconjugation: It is frequently employed to label proteins, antibodies, and nucleic acids, enabling their visualization and tracking in various biological assays.[8]

-

Fluorescence Microscopy: Its inherent fluorescence makes it an ideal probe for high-resolution, real-time imaging of cellular processes.[8]

-

Diagnostics and Immunoassays: B4F enhances the detection sensitivity of target analytes in techniques like ELISA and Western blotting.[8]

-

Drug Development: It aids in the development of targeted drug delivery systems by facilitating the attachment of therapeutic agents to specific cells.[8]

-

Flow Cytometry: B4F can be used to label DNA strand breaks for the analysis of cell proliferation and apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its interaction with avidin/streptavidin.

| Parameter | Value | Reference |

| Excitation Maximum | 492 nm - 494 nm | [1][7] |

| Emission Maximum | 518 nm - 523 nm | [1][7] |

| Molecular Weight | 644.69 g/mol | [1] |

| Appearance | Orange powder | [1] |

| Solvent | Dimethylsulfoxide (DMSO) | [1] |

| Interaction Parameter | Value | Reference |

| Fluorescence Quenching upon Binding | 84-88% | [1][6] |

Experimental Protocols

Protocol: Determination of Biotin-Binding Sites using this compound Fluorescence Quenching Assay

This protocol outlines a general procedure for quantifying the number of available biotin-binding sites on a streptavidin-conjugated molecule, such as a quantum dot or an antibody, adapted from established methods.[5][6]

Materials:

-

This compound (B4F)

-

Streptavidin-conjugated molecule of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

-

Prepare a series of dilutions of the B4F stock solution in PBS to create a standard curve.

-

Dilute the streptavidin-conjugated molecule to a known concentration in PBS.

-

-

Assay Setup:

-

To the wells of the 96-well microplate, add a fixed amount of the streptavidin-conjugated molecule.

-

Add increasing concentrations of the diluted this compound to the wells.

-

Include control wells containing only B4F in PBS (no streptavidin conjugate) to measure unquenched fluorescence.

-

Include a blank well containing only PBS.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes, protected from light, to allow for binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with excitation set to ~490 nm and emission set to ~525 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence intensity as a function of the this compound concentration.

-

The plot for the streptavidin-containing samples will show an initial low fluorescence that increases as the binding sites become saturated. The point at which the fluorescence begins to sharply increase corresponds to the saturation of the biotin-binding sites.

-

The number of biotin-binding sites can be calculated from the concentration of B4F at this inflection point and the known concentration of the streptavidin-conjugated molecule.

-

Visualizing Key Processes

To further elucidate the principles and applications of this compound, the following diagrams illustrate the core concepts.

Caption: Molecular components of this compound.

Caption: The principle of fluorescence quenching upon binding.

Caption: Workflow for biotin-binding site quantification assay.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 3. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]

- 4. Application of this compound in homogeneous fluorescence assays for avidin, streptavidin, and biotin or biotin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Based Fluorescence Quenching Assay for Determination of Biotin Binding Capacity of Streptavidin Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Discovery and Development of Fluorescent Biotin Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, development, and application of fluorescent biotin (B1667282) probes. These powerful tools are indispensable in various fields of biological research and drug discovery, enabling the sensitive and specific detection and visualization of biomolecules. This document details their fundamental principles, synthesis, and diverse applications, offering practical insights for researchers.

Core Principles of Fluorescent Biotin Probes

Fluorescent biotin probes are hybrid molecules that ingeniously combine the high-affinity interaction of biotin and avidin (B1170675) (or streptavidin) with the sensitivity of fluorescence detection. The basic architecture of these probes consists of three key components:

-

Biotin Moiety: A water-soluble vitamin (Vitamin H) that forms one of the strongest known non-covalent bonds with the proteins avidin and streptavidin (Kd ≈ 10-15 M). This exceptionally strong and specific interaction is the cornerstone of many detection and purification systems.[1]

-

Fluorophore: A molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. This property allows for the visualization and quantification of the probe's location. A wide variety of fluorophores are used, each with distinct spectral properties.

-

Linker: A chemical spacer that connects the biotin moiety to the fluorophore. The linker can influence the probe's solubility, steric hindrance, and overall performance.

The synergy of these components allows for a two-step detection strategy. First, the biotinylated probe binds to its biological target. Subsequently, a fluorescently labeled avidin or streptavidin conjugate is used to detect the bound biotin, often leading to significant signal amplification as one avidin/streptavidin molecule can bind up to four biotin molecules.[1]

Quantitative Data of Common Fluorescent Biotin Probes

The selection of a fluorescent biotin probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for some commonly used fluorescent biotin probes to facilitate comparison and selection for specific experimental needs.

| Probe/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Biotin-4-Fluorescein | 492 - 498 | 517 - 523 | ~70,000 - 80,000 | ~0.79 - 0.92 |

| ATTO 488 Biotin | 500 | 520 | 90,000 | 0.80 |

| ATTO 565 Biotin | 563 | 590 | 120,000 | 0.90 |

| ATTO 647N Biotin | 644 | 669 | 150,000 | 0.65 |

| DyLight 488 Biotin | 493 | 518 | 70,000 | 0.90 |

| DyLight 594 Biotin | 593 | 618 | 80,000 | 0.81 |

| DyLight 650 Biotin | 654 | 673 | 250,000 | 0.32 |

Data compiled from multiple sources.[2][3][4][5][6] Exact values may vary depending on the specific conjugate and measurement conditions.

Experimental Protocols

Synthesis and Purification of Fluorescein-Biotin (this compound)

This protocol describes a general method for the synthesis of fluorescein-biotin, a widely used green-emitting fluorescent biotin probe.

Materials:

-

Biotin-X-cadaverine or similar amine-functionalized biotin

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane (B109758), methanol)

Procedure:

-

Dissolution of Reactants: Dissolve biotin-X-cadaverine and a slight molar excess of FITC in anhydrous DMF.

-

Base Addition: Add a few drops of TEA to the reaction mixture to act as a base catalyst.

-

Reaction: Stir the reaction mixture at room temperature overnight, protected from light.

-

Solvent Evaporation: Remove the DMF under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient of methanol (B129727) in dichloromethane is typically effective for separating the desired product from unreacted starting materials.

-

Characterization: Confirm the identity and purity of the synthesized fluorescein-biotin conjugate using techniques such as mass spectrometry and NMR spectroscopy.

Immunofluorescence Staining using a Biotinylated Primary Antibody and Fluorescent Streptavidin

This protocol outlines the steps for indirect immunofluorescence, a common application of fluorescent biotin probes for detecting specific antigens in cells or tissues.

Materials:

-

Cells or tissue sections on slides

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS)

-

Biotinylated primary antibody

-

Fluorophore-conjugated streptavidin

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Sample Preparation: Prepare cells or tissue sections on slides.

-

Fixation: Fix the samples with fixation buffer for 15-30 minutes at room temperature.[7]

-

Washing: Wash the samples three times with PBS for 5 minutes each.[7]

-

Permeabilization (for intracellular antigens): If targeting an intracellular antigen, incubate the samples with permeabilization buffer for 10-15 minutes at room temperature.[7]

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Blocking: Incubate the samples with blocking buffer for 1 hour at room temperature to reduce non-specific binding.[2]

-

Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer and incubate with the samples overnight at 4°C or for 1-2 hours at room temperature.[2][7]

-

Washing: Wash the samples three times with PBS for 5 minutes each.[7]

-

Fluorescent Streptavidin Incubation: Dilute the fluorophore-conjugated streptavidin in blocking buffer and incubate with the samples for 30-60 minutes at room temperature, protected from light.[2][7]

-

Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.[7]

-

Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Washing: Perform a final wash with PBS.

-

Mounting: Mount the samples with an antifade mounting medium and seal the coverslip.

-

Imaging: Visualize the samples using a fluorescence microscope with the appropriate filter sets.

Visualization of Signaling Pathways and Experimental Workflows

Logical Workflow for Fluorescent Biotin Probe Development

The development of a novel fluorescent biotin probe is a systematic process that involves several key stages, from conceptual design to final application.

Caption: Workflow for the development of fluorescent biotin probes.

Signaling Pathway: The NLRP3 Inflammasome

Fluorescent biotin probes can be used to study the components and activation of the NLRP3 inflammasome, a key player in the innate immune response. Probes targeting NLRP3 can help visualize its localization and interactions within the cell.